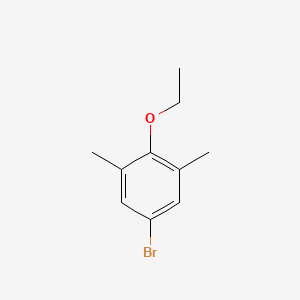

5-Bromo-2-ethoxy-1,3-dimethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-ethoxy-1,3-dimethylbenzene: is an organic compound with the molecular formula C10H13BrO . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and two methyl groups. This compound is often used in organic synthesis and various chemical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-1,3-dimethylbenzene typically involves the bromination of 2-ethoxy-1,3-dimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Electrophilic Aromatic Substitution: This compound can undergo further electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is an electron-withdrawing group. Common reactions include nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents.

Sulfonation: Sulfur trioxide (SO3) or fuming sulfuric acid is used.

Halogenation: Chlorine (Cl2) or iodine (I2) in the presence of a catalyst.

Major Products:

Nitration: 5-Nitro-2-ethoxy-1,3-dimethylbenzene

Sulfonation: 5-Sulfo-2-ethoxy-1,3-dimethylbenzene

Halogenation: 5-Chloro-2-ethoxy-1,3-dimethylbenzene or 5-Iodo-2-ethoxy-1,3-dimethylbenzene

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it a valuable building block for more complex chemical entities.

| Reaction Type | Product Example |

|---|---|

| Nitration | 5-Nitro-2-ethoxy-1,3-dimethylbenzene |

| Sulfonation | 5-Sulfo-2-ethoxy-1,3-dimethylbenzene |

| Halogenation | 5-Chloro-2-ethoxy-1,3-dimethylbenzene |

Biological Research

In biological contexts, 5-Bromo-2-ethoxy-1,3-dimethylbenzene is used to investigate the effects of brominated aromatic compounds on biological systems. Its potential applications include:

- Pharmaceutical Development : The compound may be utilized in drug design processes to develop new pharmaceuticals with specific biological activities.

- Mechanistic Studies : Research has focused on understanding how brominated compounds interact with biological targets, which can inform the development of safer and more effective drugs.

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and agrochemicals. Its properties make it suitable for:

- Material Science : The compound's unique characteristics allow for its use in developing new materials with tailored properties.

- Agrochemical Formulations : It may serve as a precursor for creating pesticides or herbicides that require specific chemical functionalities.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential anticancer agents. These studies focus on modifying the compound to enhance its efficacy against cancer cell lines while minimizing toxicity to normal cells.

Case Study 2: Environmental Impact Assessment

Studies evaluating the environmental impact of brominated compounds have included this compound as a model compound. These assessments help understand how such compounds behave in ecological systems and their potential effects on wildlife and human health.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-ethoxy-1,3-dimethylbenzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to attack by electrophiles. This property is exploited in various synthetic applications to introduce different functional groups onto the benzene ring.

Molecular Targets and Pathways: In biological systems, the exact molecular targets and pathways of this compound are not well-documented. its brominated structure suggests potential interactions with enzymes and receptors that recognize halogenated aromatic compounds.

Comparaison Avec Des Composés Similaires

- 2-Bromo-1,3-dimethylbenzene

- 5-Bromo-2-methoxy-1,3-dimethylbenzene

- 2-Ethoxy-1,3-dimethylbenzene

Comparison: 5-Bromo-2-ethoxy-1,3-dimethylbenzene is unique due to the presence of both an ethoxy group and a bromine atom on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the ethoxy group increases the compound’s solubility in organic solvents, while the bromine atom enhances its reactivity in electrophilic aromatic substitution reactions.

Activité Biologique

5-Bromo-2-ethoxy-1,3-dimethylbenzene is a brominated aromatic compound that has garnered interest in biological and medicinal research due to its potential pharmacological properties. This article discusses its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

This compound is characterized by the presence of both a bromine atom and an ethoxy group on the benzene ring. These substituents contribute to its unique reactivity and solubility properties. The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atom, making it a useful intermediate in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. While specific targets remain under-explored, the compound's brominated structure suggests potential interactions with enzymes and receptors that recognize halogenated aromatic compounds. The following mechanisms have been proposed:

- Electrophilic Substitution : The bromine atom enhances electrophilic reactivity, allowing for further functionalization and potential therapeutic applications.

- Enzyme Interaction : Preliminary studies indicate that brominated compounds can influence cytochrome P450 enzyme activity, which is crucial for drug metabolism .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Some studies suggest that brominated compounds can have antimicrobial effects, potentially making them candidates for developing new antibiotics.

- Pharmacological Applications : Its structure allows for modifications that may enhance potency against various biological targets, including cancer cells .

- Toxicological Studies : Investigations into the toxicological profile of related brominated compounds have raised concerns about their effects on liver enzymes and overall metabolic processes .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of brominated aromatic compounds similar to this compound. Results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The mechanism involved the activation of specific apoptotic pathways mediated by reactive oxygen species (ROS) generation .

Case Study 2: Enzyme Interaction

Research investigating the effects of brominated flame retardants on hepatic cytochrome P450 levels revealed that exposure to these compounds could alter enzyme activity significantly. This finding suggests that this compound may similarly affect drug metabolism pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with related brominated compounds regarding their biological activities and mechanisms.

| Compound Name | Anticancer Activity | Enzyme Interaction | Solubility |

|---|---|---|---|

| This compound | Moderate | Potentially affects CYP450 | High |

| 2-Bromo-1,3-dimethylbenzene | Low | Minimal | Moderate |

| 5-Bromo-2-methoxy-1,3-dimethylbenzene | High | Significant CYP450 inhibition | High |

Propriétés

IUPAC Name |

5-bromo-2-ethoxy-1,3-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKSFGKFYPVMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.